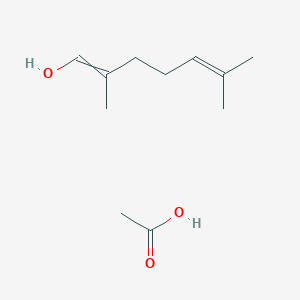
Acetic acid--2,6-dimethylhepta-1,5-dien-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol (1/1) is a chemical compound with the molecular formula C10H18O2 It is a derivative of acetic acid and features a hepta-1,5-diene structure with two methyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol typically involves the reaction of 2,6-dimethylhepta-1,5-diene with acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure proper mixing of the reactants.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol can be scaled up by using large reactors and optimized reaction conditions. The process involves the use of high-purity reactants and advanced catalytic systems to achieve high yields and purity of the final product. The industrial production also includes purification steps such as distillation and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylhepta-1,5-diene: A precursor in the synthesis of acetic acid–2,6-dimethylhepta-1,5-dien-1-ol.
2,6-Dimethylhept-5-enal: Another related compound with similar structural features.
2,6-Dimethylhepta-1,5-dien-1-yl formate: A formate ester with a similar backbone structure.
Uniqueness
Acetic acid–2,6-dimethylhepta-1,5-dien-1-ol is unique due to its specific ester functional group and the presence of the hepta-1,5-diene structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
75157-67-4 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
acetic acid;2,6-dimethylhepta-1,5-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-8(2)5-4-6-9(3)7-10;1-2(3)4/h5,7,10H,4,6H2,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
SGONGMPHLNZAED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CO)C)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















